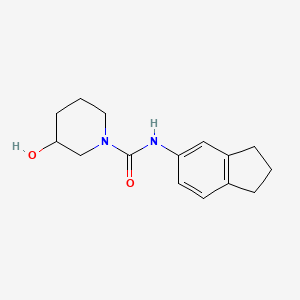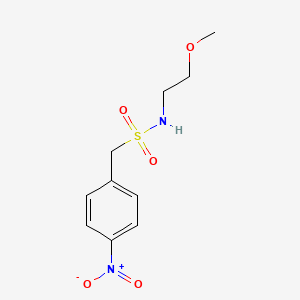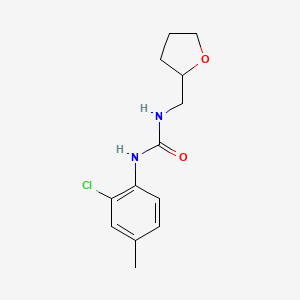
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide, also known as DPI, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit various protein kinases. DPI has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide acts as a competitive inhibitor of protein kinases by binding to their ATP-binding sites. This leads to the inhibition of downstream signaling pathways, which can result in cell cycle arrest, apoptosis, and other physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific protein kinase being inhibited. For example, inhibition of CDKs by N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide can lead to cell cycle arrest and apoptosis, while inhibition of GSK3 can lead to the activation of the Wnt signaling pathway. N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has several advantages as a research tool, including its ability to selectively inhibit various protein kinases and its relatively low toxicity compared to other kinase inhibitors. However, N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide also has some limitations, including its relatively low potency and selectivity compared to newer kinase inhibitors.
Direcciones Futuras
There are several potential future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide. One area of interest is the development of more potent and selective N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide analogs for use as therapeutic agents. Another area of interest is the identification of novel protein kinases that can be targeted by N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide and other kinase inhibitors. Additionally, the use of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide involves several chemical reactions, including the condensation of 2,3-dihydro-1H-inden-5-amine with 3-piperidinol, followed by the addition of a carboxylic acid and subsequent dehydration to form the final product. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been optimized over the years to improve yields and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been extensively used in scientific research as a tool to study various protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and protein kinase C (PKC). N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide has been shown to inhibit these kinases by binding to their ATP-binding sites, leading to the inhibition of downstream signaling pathways.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-5-2-8-17(10-14)15(19)16-13-7-6-11-3-1-4-12(11)9-13/h6-7,9,14,18H,1-5,8,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDWHYINXSTHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(CCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)

![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)

![4-[(3-Ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7526603.png)
![1-[3-(Tert-butylsulfamoyl)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7526617.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)